molecular formula C9H13ClN2O2 B3006892 2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one CAS No. 1935117-74-0

2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Cat. No.: B3006892
CAS No.: 1935117-74-0
M. Wt: 216.67
InChI Key: HFYZUVXXOSZJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a heterocyclic compound featuring a pyrazine ring fused with a pyrrolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with hexahydropyrrolo[1,2-a]pyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloroacetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one exerts its effects involves interactions with molecular targets and pathways. The chloroacetyl group can interact with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This interaction can affect various cellular pathways, making the compound of interest for drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[2,3-b]indole alkaloids: These compounds share a similar hexahydropyrrolo structure but differ in their functional groups and biological activities.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazolo ring fused with a pyridine ring, offering different chemical and biological properties.

Uniqueness

2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is unique due to its specific chloroacetyl functional group and the fused pyrazine-pyrrolo ring system

Properties

IUPAC Name

2-(2-chloroacetyl)-1,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c10-4-8(13)11-5-7-2-1-3-12(7)9(14)6-11/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYZUVXXOSZJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(=O)N2C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.